Junceellolide C, (+)-, (rel)-

Description

Significance of Marine Organisms as Sources of Bioactive Metabolites

Marine organisms, inhabiting a wide range of ecological niches, have evolved unique biochemical pathways to produce a plethora of secondary metabolites. These compounds, often characterized by novel and complex chemical structures, serve various ecological roles, including defense, communication, and reproduction. For decades, scientists have been exploring this rich biodiversity, leading to the discovery of thousands of marine natural products with potent pharmacological properties. tdl.orgmdpi.com These bioactive molecules have shown promise as anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective agents, making the ocean a crucial frontier in the search for new medicines. tdl.orgmdpi.com

Overview of Diterpenoids within Marine Natural Product Chemistry

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl pyrophosphate. While abundant in terrestrial plants, diterpenoids are also significant constituents of marine organisms, particularly sponges, soft corals, and gorgonians. Marine diterpenoids often exhibit unique carbon skeletons and a high degree of oxidation, features that contribute to their diverse biological activities. Their structural complexity and potent bioactivities have made them attractive targets for both isolation from natural sources and total synthesis in the laboratory.

Classification and Structural Diversity of Briarane Diterpenoids

The briarane diterpenoids are a prominent family of marine natural products first isolated from the Caribbean gorgonian Briareum asbestinum. They are characterized by a highly oxygenated and functionalized bicyclo[8.4.0]tetradecane carbon skeleton. It is hypothesized that briaranes are biosynthetically derived from the cyclization of a cembranoid precursor. royalsocietypublishing.org This class of compounds exhibits remarkable structural diversity, arising from variations in the substitution pattern, stereochemistry, and the presence of different functional groups, including halogens. Many briaranes feature a γ-lactone ring, which is a common structural motif within this family.

Contextual Placement of Junceellolide C, (+)-, (rel)- within the Briarane Family

Junceellolide C is a chlorinated briarane-type diterpenoid that has been isolated from several species of gorgonian corals, including Junceella gemmacea, Dichotella gemmacea, and Ellisella sp. tdl.orggoogle.com Its discovery alongside other known and new briaranes highlights the chemical richness of these marine invertebrates. Structurally, it possesses the characteristic bicyclo[8.4.0]tetradecane core and a γ-lactone moiety, placing it firmly within the briarane family. The presence of a chlorine atom and specific patterns of acetylation contribute to its unique chemical identity and biological activity profile, setting it apart from other members of this extensive class of marine natural products.

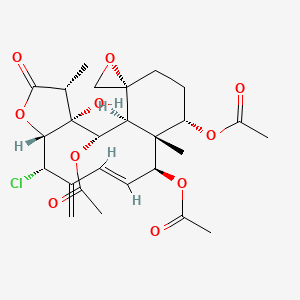

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33ClO10 |

|---|---|

Molecular Weight |

541 g/mol |

IUPAC Name |

[(1S,2S,3R,4R,7R,8S,10E,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate |

InChI |

InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7+/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1 |

InChI Key |

GTHKEJRKRGQZPU-DTAVAUEMSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C/C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O |

Synonyms |

junceelolide C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Junceellolide C, + , Rel

Source Organism and Biogeographical Origin

Junceellolide C is a metabolite produced by marine organisms, particularly soft corals. ebi.ac.uk Research has consistently identified the gorgonian coral Dichotella gemmacea (phylum Cnidaria, class Anthozoa, order Gorgonacea) as a primary source of this compound. ebi.ac.uknih.govnih.govfigshare.com This species, which is also sometimes referred to by its synonym Junceella gemmacea, is known to produce a rich diversity of briarane diterpenoids, a class of compounds characterized by a γ-lactone fused to a bicyclo[8.4.0] ring system. mdpi.comsemanticscholar.org Multiple chemical investigations into the secondary metabolites of D. gemmacea have led to the repeated isolation of Junceellolide C alongside novel and other known briarane analogues. nih.govnih.govmdpi.com

The collection of the source organism, Dichotella gemmacea, has been documented from specific marine environments. The vast majority of studies reporting the isolation of Junceellolide C specify the South China Sea as the collection area. nih.govnih.govmdpi.comnih.govmdpi.comtandfonline.com Specimens have been gathered from various locations within this region, including from Meishan Island, Hainan Province, China. semanticscholar.org Collection dates mentioned in the literature include August 2007 and October 2011, indicating ongoing research interest in the chemical constituents of this particular gorgonian species from this biogeographical zone. mdpi.commdpi.com

Extraction and Purification Methodologies

The isolation of Junceellolide C from the biomass of Dichotella gemmacea requires a systematic and multi-step extraction and purification procedure to separate the compound from a complex mixture of other metabolites.

The initial step involves the extraction of organic compounds from the collected gorgonian coral. Typically, the specimens are frozen immediately after collection to preserve their chemical integrity. mdpi.commdpi.com The frozen organism is then cut into smaller pieces to increase the surface area for extraction. mdpi.com A common method involves exhaustive extraction with organic solvents at room temperature. mdpi.com Researchers have utilized a combination of acetone (B3395972) and methanol (B129727) for this purpose. ebi.ac.ukmdpi.com The resulting crude extract is then often partitioned, for instance, to obtain an ethyl acetate (B1210297) soluble portion which contains the diterpenoids of interest. ebi.ac.uk

Following initial solvent extraction, the crude extract, which contains a multitude of compounds, undergoes several stages of chromatographic separation to isolate pure Junceellolide C. This purification process is a critical and often laborious phase.

A typical workflow involves the use of column chromatography with a silica (B1680970) gel stationary phase (200-300 mesh). google.com The separation is achieved by eluting the column with a gradient solvent system, such as increasing the polarity with mixtures of n-hexane and acetone in various ratios (e.g., from 20:1 to 1:2). google.com

Further purification often employs gel column chromatography , such as with Sephadex LH-20, using solvent systems like a 1:1 mixture of chloroform (B151607) and methanol to separate fractions based on molecular size. google.com

The final step to achieve high purity involves High-Performance Liquid Chromatography (HPLC) . google.com This technique, often using a reversed-phase column with a mobile phase such as a methanol/water mixture (e.g., 70:30 or 67:33), is used to isolate the target compound from closely related analogues. google.com The progress of the separation is monitored at each stage using Thin-Layer Chromatography (TLC). google.com

Spectroscopic Analysis for Structure Determination

Once a pure sample of Junceellolide C is obtained, its chemical structure is determined through a comprehensive analysis of spectroscopic data. nih.govfigshare.com The elucidation of its complex, polycyclic, and highly oxidized framework requires the application of multiple advanced analytical techniques. jst.go.jp

The molecular formula is typically established using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) . mdpi.comresearchgate.net The presence of specific functional groups, such as γ-lactone and ester carbonyls, is confirmed by Infrared (IR) Spectroscopy . mdpi.comgoogle.com

The core of the structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy . A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are essential. mdpi.comresearchgate.nettandfonline.com These 2D NMR techniques include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton. tandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. mdpi.comresearchgate.nettandfonline.com

By meticulously analyzing the data from these experiments and comparing them with data for known briarane diterpenoids, the precise structure and relative configuration of Junceellolide C were unequivocally established. nih.govmdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

The foundational structure of Junceellolide C was primarily elucidated through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments were crucial in piecing together its carbon framework and proton connectivity.

¹H NMR spectroscopy provides information about the chemical environment of protons. In Junceellolide C, characteristic signals would include those for methyl groups (singlets and doublets, typically δ 0.9-2.0 ppm), protons attached to oxygenated carbons (δ 3.5-5.5 ppm), and olefinic protons (δ 5.0-6.5 ppm).

¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their electronic environments. Key resonances for Junceellolide C include those for ester and lactone carbonyls (δ 169-175 ppm), olefinic carbons (δ 120-145 ppm), carbons bearing oxygen atoms (δ 60-90 ppm), and aliphatic carbons (δ 15-50 ppm). For instance, the presence of a γ-lactone is indicated by a carbonyl signal around δ 174-175 ppm. The chemical shifts of C-11 and C-20 are particularly diagnostic for the configuration of the 11,20-epoxy group, a common feature in related briaranes. mdpi.com

Two-dimensional NMR techniques are indispensable for establishing the final structure:

COSY (Correlation Spectroscopy) experiments identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons, assigning specific protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range (2-3 bond) correlations between protons and carbons. These correlations are vital for connecting the spin systems identified by COSY and for placing quaternary carbons and functional groups, such as ester moieties, onto the carbon skeleton. jst.go.jp For example, HMBC correlations from oxymethine protons to ester carbonyl carbons confirm the location of acetate groups. jst.go.jp

Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Features of Junceellolide C (Note: Data are representative of the briarane class and consistent with the structure of Junceellolide C, based on published values for closely related analogs. nih.gov)

| Position | Representative ¹³C Shift (δ ppm) | Representative ¹H Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| C-1 | ~40.0 | - |

| C-2 | ~75.0 | ~5.0 (d, J ≈ 9.0) |

| C-7 | ~85.0 | ~4.8 (s) |

| C-9 | ~70.0 | ~5.6 (d, J ≈ 8.0) |

| C-14 | ~73.0 | ~4.9 (d, J ≈ 5.0) |

| C-18 (γ-lactone C=O) | ~174.5 | - |

| Me-15 | ~15.0 | ~1.2 (s) |

| Me-19 | ~22.0 | ~1.3 (d, J ≈ 7.0) |

| Acetate (C=O) | ~170.0 | - |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the definitive method for determining the molecular formula of complex natural products like Junceellolide C. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the calculation of a unique elemental composition.

For Junceellolide C, HRESIMS analysis established the molecular formula as C₂₆H₃₃ClO₁₀ . nih.gov The detection of the quasi-molecular ion, typically as a sodium adduct [M+Na]⁺, is key. The presence of a chlorine atom is unequivocally confirmed by the characteristic isotopic pattern in the mass spectrum, where two peaks appear with an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov This precise mass measurement is the first step in structural elucidation, as it defines the degree of unsaturation (double bond equivalents), which must be accounted for by the final proposed structure.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of Junceellolide C displays characteristic absorption bands that corroborate the structural features deduced from NMR. Key absorptions include:

Hydroxyl (-OH) groups: A broad band in the region of 3500-3400 cm⁻¹. nih.gov

γ-Lactone carbonyl: A strong, characteristic stretching vibration at approximately 1780-1775 cm⁻¹. mdpi.comnih.gov

Ester carbonyls (from acetate groups): A strong absorption around 1740-1730 cm⁻¹. mdpi.comnih.gov

C-H stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, and is particularly useful for identifying conjugated systems (chromophores). eopcw.commsu.edu While Junceellolide C itself may not have a strong UV absorption, many related briaranes possess conjugated diene or enone systems that give rise to characteristic absorption maxima (λ_max) in the 220-280 nm range. mdpi.com The presence or absence of such an absorption provides valuable confirmatory evidence for the proposed structure.

Table 2: Characteristic Spectroscopic Data for Junceellolide C

| Spectroscopic Technique | Data | Interpretation |

|---|---|---|

| HRESIMS | C₂₆H₃₃ClO₁₀ nih.gov | Confirms molecular formula and elemental composition. |

| IR (cm⁻¹) | ~3450 (broad), ~1775, ~1735 | Presence of hydroxyl (-OH), γ-lactone, and ester (C=O) groups. nih.gov |

| UV-Vis (λ_max) | Dependent on chromophores | Used to confirm or deny the presence of conjugated systems. |

Stereochemical Assignment of Junceellolide C, (+)-, (rel)-

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For a complex molecule like Junceellolide C with multiple chiral centers, this is a multi-faceted process.

Elucidation of Relative Configuration using Spectroscopic Methods

The term (rel)- signifies that the spatial arrangement of all stereocenters is known relative to each other. This is primarily achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. The observation of a NOESY cross-peak between two protons provides direct evidence of their spatial proximity.

For briarane diterpenoids, a consistent set of NOESY correlations is used to define the stereochemistry of the ring system and its substituents. By convention, the methyl group at C-1 (Me-15) is often assigned a β-orientation. Key NOESY correlations then help place other protons and substituents relative to this anchor:

Correlations between H-10 and protons at H-2 and H-9 indicate that these protons are on the same (α) face of the molecule. nih.gov

Correlations between Me-15 and H-14 suggest these groups are both on the β-face. nih.gov

A correlation between H-9 and the methyl group Me-19 places them on the same face. nih.gov

By systematically analyzing these spatial relationships, a complete 3D model of the molecule's relative configuration can be constructed. jst.go.jpnih.gov

Determination of Absolute Configuration (e.g., Chiroptical Data, X-ray Crystallography)

The absolute configuration refers to the definitive R/S assignment of each chiral center. The (+)- notation in the name Junceellolide C indicates that it is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise). wikipedia.orgpressbooks.pub This is an experimentally measured chiroptical property.

Several methods can be used to determine the absolute configuration:

Specific Rotation [α]D: This is a physical constant measured using a polarimeter. wikipedia.org The positive sign of the measured rotation for Junceellolide C leads to its designation as "(+)".

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with spectra calculated for possible stereoisomers using quantum chemical methods, the true absolute configuration can be assigned. researchgate.netbiotools.us This method is particularly powerful for complex molecules in solution.

Single-Crystal X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the complete molecular structure, including the absolute stereochemistry. nih.gov This is considered the gold standard for structural assignment.

Through the application of these chiroptical and crystallographic methods, the absolute stereochemistry of Junceellolide C has been established, as reflected in its full IUPAC name: [(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.0³,⁷]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Junceellolide C, (+)-, (rel)- |

Total Chemical Synthesis of Junceellolide C, + , Rel

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.comdeanfrancispress.com For a complex molecule like Junceellolide C, several strategic disconnections could be envisioned.

Key Synthetic Methodologies and Reactions

The successful synthesis of Junceellolide C would undoubtedly rely on a combination of powerful and stereoselective chemical reactions.

Stereoselective and Enantioselective Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a paramount challenge in the synthesis of natural products. sioc-journal.cnnih.govsioc-journal.cnrsc.org For Junceellolide C, with its multiple chiral centers, stereoselective reactions would be essential to ensure the formation of the correct isomer. This could involve the use of chiral catalysts, auxiliaries, or substrate-controlled reactions to direct the formation of specific stereoisomers. Enantioselective methods would be particularly important to produce the specific (+)-(rel)- enantiomer of Junceellolide C. snnu.edu.cn

Macrocyclization Strategies for the Briarane Scaffold

The formation of the large ring structure of the briarane scaffold is a key synthetic challenge. Various macrocyclization strategies have been developed for the synthesis of complex macrocycles. core.ac.ukuni-kiel.denih.govrsc.org These include ring-closing metathesis (RCM), macrolactonization, and various coupling reactions. The choice of macrocyclization strategy would depend on the functional groups present in the linear precursor and the desired ring size.

C-H Functionalization in Complex Natural Product Synthesis

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond, known as C-H functionalization, has emerged as a powerful tool in organic synthesis. nih.govumich.edursc.orgbeilstein-journals.org This strategy can significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials. In the context of Junceellolide C synthesis, C-H functionalization could be employed to install key functional groups on the carbocyclic core in a highly selective manner.

Synthesis of Stereoisomers and Epimers

The synthesis of stereoisomers and epimers (isomers that differ at only one chiral center) is often undertaken to confirm the structure of a natural product and to investigate structure-activity relationships. rsc.orgru.nlnih.govuoi.grmdpi.com While the total synthesis of Junceellolide C itself has not been reported, any future synthetic effort would likely also target the synthesis of its stereoisomers. This would involve modifying the stereoselective steps in the synthetic sequence to produce different diastereomers and enantiomers of the target molecule.

Challenges and Innovations in Briarane Total Synthesis

The core structure of the briarane family, and by extension Junceellolide C, is a bicyclo[8.4.0]tetradecane ring system. This framework is highly oxidized and features a dense constellation of stereocenters, including a particularly challenging C1-C2-C10-C14 stereotetrad. researchgate.net The successful construction of this intricate scaffold is the primary obstacle that has, to date, precluded the total synthesis of any briarane diterpenoid. nih.gov

The principal challenges in the total synthesis of briaranes can be summarized as follows:

Construction of the Bicyclo[8.4.0]tetradecane Core: The fusion of a ten-membered ring to a six-membered ring is entropically disfavored and requires innovative macrocyclization strategies.

Stereoselective Formation of the C1-C2-C10-C14 Stereotetrad: This dense arrangement of four contiguous stereocenters, including a quaternary carbon at C1, demands a high degree of stereocontrol. nih.govresearchgate.net

Installation of Diverse Oxygenation Patterns: Briaranes exhibit a wide array of oxygen-containing functional groups at various positions, necessitating versatile and chemoselective synthetic methods.

In response to these challenges, several research groups have developed innovative strategies, contributing significantly to the field of complex natural product synthesis.

One of the most formidable challenges lies in the stereocontrolled synthesis of the C1-C2-C10-C14 stereotetrad. The quaternary carbon at C1, flanked by three other stereocenters, presents a significant synthetic puzzle. researchgate.net Early efforts in this area laid the groundwork for more advanced approaches. For instance, the dianionic Ireland-Claisen rearrangement was explored to establish the C1 quaternary center while simultaneously setting the configuration of adjacent stereocenters. nih.govcore.ac.uk This rsc.orgrsc.org-sigmatropic rearrangement offers a powerful method for creating complex stereochemical arrays in a single step. core.ac.uk

More recent innovations have focused on highly diastereoselective methods to construct the briarane core. One notable approach utilizes the unique reactivity of salicylate (B1505791) ester-derived 2,5-cyclohexadienones. acs.org A key sequence in this strategy involves a highly diastereoselective acetylide conjugate addition followed by a β-ketoester alkylation to establish the vicinal C1 and C10 stereocenters with the correct relative configuration. acs.orgrsc.org The stereochemical outcome of this alkylation is thought to be influenced by torsional steering in the transition state. rsc.org This method provides a concise route to the stereotetrad core in under ten steps. acs.org

The table below summarizes some of the innovative strategies employed in the pursuit of the briarane core, highlighting the key reactions and the specific challenges they address.

| Challenge | Innovative Strategy | Key Reaction(s) | Research Group/Reference |

| C1-C2-C10-C14 Stereotetrad Construction | Dianionic Ireland-Claisen Rearrangement | rsc.orgrsc.org-Sigmatropic Rearrangement | Crimmins |

| C1 and C10 Stereocenter Formation | Diastereoselective Conjugate Addition/Alkylation | Acetylide Conjugate Addition, β-ketoester Alkylation | Harned acs.orgrsc.org |

| Bicyclo[8.4.0]tetradecane Ring System | Ring-Closing Metathesis (RCM) | Olefin Metathesis | Crimmins core.ac.uk |

The development of these innovative strategies underscores the complexity of the briarane skeleton and the ingenuity of the synthetic chemistry community. While the total synthesis of Junceellolide C remains an elusive target, the ongoing research in this area continues to enrich the toolbox of organic synthesis, paving the way for the eventual conquest of this and other complex marine natural products. The journey is as significant as the destination, with each new synthetic approach contributing to a deeper understanding of chemical reactivity and stereocontrol.

Pharmacological and Biological Activities of Junceellolide C, + , Rel

In Vitro Biological Activities

The cytotoxic and antiproliferative potential of Junceellolide C has been evaluated in several in vitro studies, with varying results depending on the source of the compound and the specific analogues tested. Research involving Junceellolide C isolated from the gorgonian Junceella gemmacea showed that it did not exhibit significant growth inhibitory effects against human lung carcinoma (A549), human osteosarcoma (MG63), or human hepatocellular carcinoma (SMMC-7721) cell lines. mdpi.com In this study, the half-maximal inhibitory concentration (IC₅₀) for Junceellolide C was reported to be greater than or equal to 40 µM for all tested cell lines. mdpi.com

In contrast, other studies on briarane diterpenoids isolated from the gorgonian Dichotella gemmacea reported that Junceellolide C, along with newly discovered analogues, exhibited various levels of growth inhibition against A549 and MG63 cells. mdpi.comnih.govfigshare.com However, specific IC₅₀ values for Junceellolide C were not provided in these publications. mdpi.comnih.govfigshare.com

While Junceellolide C itself has demonstrated limited to no direct cytotoxicity in some assays, other closely related briarane diterpenoids isolated alongside it have shown potent antiproliferative activity. semanticscholar.orgmdpi.com For example, gemmacolides J, V, and Y showed significant activity against A549 cells, with gemmacolide Y also displaying strong activity against MG63 cells, in some cases exceeding the potency of the positive control, doxorubicin. semanticscholar.org The activity of these related compounds highlights the structural nuances within the briarane class that dictate cytotoxic potential. researchgate.net For instance, studies on gemmacolide analogues suggest that the presence of a 12-O-isovalerate group may contribute positively to the cytotoxic activity. researchgate.net

| Compound | Cell Line | Activity (IC₅₀) | Source Organism |

|---|---|---|---|

| Junceellolide C | A549, MG63 | ≥ 40 µM | Junceella gemmacea mdpi.com |

| Junceellolide C | A549, MG63 | Exhibited unquantified growth inhibition activity | Dichotella gemmacea mdpi.comnih.gov |

| Gemmacolide J | A549 | Significant activity reported | Dichotella gemmacea semanticscholar.org |

| Gemmacolide V | A549 | Significant activity reported | Dichotella gemmacea semanticscholar.org |

| Gemmacolide Y | A549 | Significant activity reported | Dichotella gemmacea semanticscholar.org |

| Gemmacolide Y | MG63 | Stronger than Doxorubicin (IC₅₀ = 3.2 µM) | Dichotella gemmacea semanticscholar.org |

| Juncin S | A549 | 13.9 µM | Dichotella gemmacea semanticscholar.orgmdpi.com |

| Juncin S | MG63 | 5.6 µM | Dichotella gemmacea semanticscholar.orgmdpi.com |

| Doxorubicin (Positive Control) | A549 | 2.8 µM | N/A semanticscholar.org |

While direct studies on the anti-inflammatory activity of Junceellolide C are limited, extensive research on its close analogue, Junceellolide D, provides significant insight into the potential effects of this class of compounds on cellular differentiation and related signaling pathways.

Research has demonstrated that Junceellolide D, a briarane-type diterpenoid from Dichotella gemmacea, is a significant inhibitor of osteoclast differentiation. scienceopen.comnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to skeletal diseases like osteoporosis. scienceopen.com In in vitro studies using bone marrow macrophages (BMMs), Junceellolide D effectively suppressed the development of osteoclasts induced by the receptor activator of nuclear factor κB ligand (RANKL). nih.govscienceopen.com This inhibition was characterized by a decrease in the number of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells, which are hallmarks of mature osteoclasts. scienceopen.comnih.gov Furthermore, Junceellolide D was shown to suppress actin ring formation and block bone resorption, key functions of mature osteoclasts. scienceopen.com

The inhibitory effect of related briaranes on osteoclastogenesis is linked to their modulation of key cellular signaling pathways involved in inflammation and cell differentiation. scienceopen.comnih.gov Mechanistic studies on Junceellolide D revealed that it targets multiple pathways:

Nrf2 Pathway Activation: Junceellolide D was found to increase the protein stability of the nuclear factor (erythroid-derived 2)-related factor-2 (Nrf2) and promote its translocation to the nucleus. scienceopen.comnih.gov Nrf2 is a critical transcription factor that regulates the expression of endogenous antioxidant enzymes. scienceopen.com By activating this pathway, Junceellolide D helps to counteract the reactive oxygen species (ROS) generation induced by RANKL, which is a key step in osteoclast differentiation. scienceopen.com

Inhibition of NF-κB and MAPK Pathways: Junceellolide D inhibits the RANKL-stimulated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govscienceopen.comnih.gov Both NF-κB and MAPK pathways are crucial for transmitting the RANKL signal that drives the expression of genes necessary for osteoclast formation and function. scienceopen.commdpi.com By suppressing these pro-inflammatory and differentiation-critical pathways, Junceellolide D effectively halts osteoclast development. scienceopen.comnih.gov

These findings suggest that briarane diterpenoids like Junceellolide D act as promising lead compounds for anti-osteoclastogenesis by activating the protective Nrf2 pathway while suppressing the pro-resorptive NF-κB and MAPK pathways. scienceopen.com

| Biological Process/Pathway | Effect of Junceellolide D | Reference |

|---|---|---|

| RANKL-induced Osteoclast Differentiation | Inhibited | scienceopen.comnih.gov |

| TRAP-Positive Multinucleated Cells | Decreased number | scienceopen.com |

| Actin Ring Formation & Bone Resorption | Suppressed / Blocked | scienceopen.com |

| Nrf2 Nuclear Translocation | Promoted | scienceopen.comnih.gov |

| NF-κB Pathway Activation | Inhibited | scienceopen.comnih.gov |

| MAPK Pathway Activation | Inhibited | scienceopen.comnih.gov |

Junceellolide C has been identified as a potent anti-Hepatitis B Virus (HBV) agent. nih.govresearchgate.net It demonstrates significant inhibitory effects on the virus by acting as a transcription inhibitor of covalently closed circular DNA (cccDNA). mdpi.comresearchgate.net The cccDNA is a stable form of the viral genome in the nucleus of infected cells and serves as the template for the transcription of all viral RNAs. mdpi.com

In studies using the HBV-replicating HepAD38 cell line, Junceellolide C effectively inhibited HBV DNA replication and significantly reduced the levels of supernatant HBV RNA. nih.govresearchgate.net It exhibited a half-maximal effective concentration (EC₅₀) of 5.19 µM for inhibiting HBV DNA replication and 3.52 µM for decreasing supernatant HBV RNA. nih.gov Further investigation showed that Junceellolide C can inhibit the replenishment of the HBV cccDNA pool and also promote the degradation of existing cccDNA. mdpi.comresearchgate.net Its activity also leads to a reduction in the production of viral proteins, such as HBeAg. mdpi.comsemanticscholar.org

The antiviral activity appears to be a feature of certain briarane-type diterpenoids, with the related Junceellolide B also showing significant anti-HBV effects through a similar mechanism of inhibiting cccDNA transcription. mdpi.comsemanticscholar.org The cytotoxicity of Junceellolide C was evaluated in HepG2 cells, where it showed a half-maximal cytotoxic concentration (CC₅₀) of over 100 µM, indicating a favorable selectivity index for its antiviral activity. researchgate.net These findings position Junceellolide C as a promising lead compound for the development of new anti-HBV therapies that target the viral cccDNA. mdpi.comsemanticscholar.org

| Parameter | Cell Line | Activity (EC₅₀ / CC₅₀) | Reference |

|---|---|---|---|

| HBV DNA Replication Inhibition (EC₅₀) | HepAD38 | 5.19 µM | nih.gov |

| Supernatant HBV RNA Reduction (EC₅₀) | HepAD38 | 3.52 µM | mdpi.comnih.gov |

| Cytotoxicity (CC₅₀) | HepG2 | > 100 µM | researchgate.net |

Beyond its antiviral and potential immunomodulatory activities, Junceellolide C has been noted for other bioactivities. In particular, it has demonstrated significant antifouling properties. semanticscholar.org Antifouling agents inhibit the settlement of marine organisms, such as barnacle larvae, on surfaces. Junceellolide C showed a potent inhibitory effect on the larval settlement of Balanus amphitrite. semanticscholar.org

Regarding antimicrobial activity, direct evidence for Junceellolide C is lacking. However, studies on the gorgonian Dichotella gemmacea, from which Junceellolide C was isolated, also yielded other briarane analogues that were tested for antimicrobial effects. nih.govfigshare.com Specifically, gemmacolide G and gemmacolide M, two related compounds, exhibited weak antimicrobial activity against the bacterium Bacillus megaterium and the fungus Septoria tritici, respectively. nih.govfigshare.com This suggests that while some members of the briarane diterpenoid class possess antimicrobial properties, this may not be a prominent activity of Junceellolide C itself. nih.gov

Cellular and Molecular Mechanisms of Action

Identification of Putative Biological Targets

The primary biological target of Junceellolide C has been identified as the Hepatitis B Virus (HBV). Specifically, its mechanism involves the targeting of the viral covalently closed circular DNA (cccDNA). mdpi.commedchemexpress.com The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, making it essential for viral replication and persistence. mdpi.comuniroma1.it Junceellolide C is considered a transcription inhibitor of this cccDNA. medchemexpress.com

Further investigation into its mechanism suggests that Junceellolide C may also interact with host cellular factors that are crucial for HBV replication. One such putative target is the nuclear transcription factor Sp1. nih.gov The transcription factor Sp1 is known to act on multiple regions of the HBV genome to suppress its replication. nih.gov By potentially modulating the activity of factors like Sp1, Junceellolide C may exert its antiviral effects through hijacking the host's cellular machinery. nih.govmedchemexpress.com

Elucidation of Specific Receptor or Enzyme Interactions

Junceellolide C functions as an inhibitor of viral gene expression by targeting the transcriptional activity of the HBV cccDNA minichromosome. mdpi.comnih.gov This inhibitory action disrupts the viral lifecycle at a critical stage. The compound has been shown to not only inhibit the replenishment of the HBV cccDNA pool but also to promote the degradation of pre-existing cccDNA. mdpi.commedchemexpress.com

Studies on the closely related compound, junceellolide B, provide further insight into the potential enzymatic interactions. RNA-sequencing analysis of cells treated with junceellolide B revealed a significant downregulation in the expression of host transcription factors related to RNA polymerase II (Pol II). mdpi.com RNA polymerase II is the key host enzyme responsible for transcribing DNA into messenger RNA. wikipedia.orgnih.gov By inhibiting the expression of factors essential for RNA Pol II function, junceellolides can effectively shut down the transcription of viral genes from the cccDNA template. mdpi.com This suggests that Junceellolide C's mode of action is likely through the indirect inhibition of RNA polymerase II activity on the viral genome by targeting necessary host transcription factors. mdpi.comnih.gov

Modulation of Gene Expression and Protein Regulation in Cell Lines

Junceellolide C has demonstrated significant effects on viral gene and protein expression in various liver-derived cell lines. In HepAD38 cells, which are engineered to replicate HBV, Junceellolide C treatment leads to a potent reduction in HBV DNA replication and a significant decrease in the levels of supernatant HBV RNA. mdpi.commedchemexpress.com This corresponds to a direct inhibition of cccDNA transcription. The antiviral activity is dose-dependent, with specific effective concentrations (EC50) identified for its various effects. medchemexpress.com

The compound efficiently reduces the production of viral proteins, including Hepatitis B e-antigen (HBeAg). mdpi.com The structural features of Junceellolide C, particularly its briarane-based scaffold with a 3E,5(16)-diene and a chlorine atom at the C-6 position, are considered critical for this pronounced anti-HBV activity. mdpi.com

Beyond its antiviral effects, Junceellolide C has been evaluated for its impact on cancer cell lines, though with conflicting results. One study reported that it, along with several analogues, exhibited varying levels of growth inhibition against human lung carcinoma (A549) and human osteosarcoma (MG63) cells. However, another study investigating a series of related compounds, including Junceellolide C, found no significant growth-inhibitory activity against A549, MG63, or SMMC-7721 (hepatocellular carcinoma) cell lines.

| Cell Line | Assay | Effect | EC₅₀ / Activity | Reference |

|---|---|---|---|---|

| HepAD38 | HBV DNA Replication | Inhibition | 2.27 μM | medchemexpress.com |

| HepAD38 | Supernatant HBV RNA | Decrease | 3.52 μM | medchemexpress.com |

| HepAD38 | HBV cccDNA | Inhibits replenishment and promotes degradation | - | medchemexpress.com |

| HepG2-NTCP | HBsAg and HBeAg Production | Reduction (inferred from Junceellolide B activity) | - | mdpi.com |

| A549 (Lung Cancer) | Growth Inhibition | Conflicting reports: some inhibition vs. no activity | - | |

| MG63 (Osteosarcoma) | Growth Inhibition | Conflicting reports: some inhibition vs. no activity | - |

Preclinical In Vivo Studies (Non-Human Models)

Efficacy Assessment in Disease Models (e.g., animal models of bone loss, cancer, viral infection)

While extensive in vivo studies specifically detailing the efficacy of Junceellolide C are limited in publicly available literature, its potent in vitro anti-HBV activity has positioned it as a promising lead compound for further preclinical development. mdpi.com The relevant animal models for testing anti-HBV therapies, such as those targeting cccDNA, are typically humanized mouse models. mdpi.comfrontiersin.orgfrontiersin.org These models involve transplanting human hepatocytes into immunodeficient mice, which then allows for the study of the complete HBV lifecycle, including cccDNA formation. frontiersin.orgfrontiersin.org Other anti-HBV compounds with mechanisms related to cccDNA transcription have been evaluated in recombinant HBV cccDNA mouse models or mouse models with a humanized liver, showing reductions in viral load and antigens, which sets a precedent for the type of in vivo efficacy expected from Junceellolide C. mdpi.comnih.gov

In the context of other disease models mentioned in the research scope, there is no current evidence of Junceellolide C being tested in animal models of cancer. Regarding bone loss, a related briarane diterpenoid, junceellolide D, has been shown to inhibit osteoclast differentiation and bone resorption in vitro. This suggests that the briarane scaffold may have potential applications in bone-related diseases, but in vivo studies with Junceellolide C for this indication have not been reported.

Pharmacodynamic Profiling in Animal Models

Specific pharmacodynamic profiling of Junceellolide C in animal models has not been extensively reported. Pharmacodynamics involves the study of a drug's molecular, biochemical, and physiological effects on the body, essentially what the drug does to the body and the relationship between drug concentration and effect. msdmanuals.com

For an anti-HBV agent like Junceellolide C, pharmacodynamic assessments in animal models would typically involve measuring the reduction in viral biomarkers over time in relation to the drug's concentration in the plasma or liver. Key pharmacodynamic endpoints would include the quantification of serum HBV DNA, HBsAg, and intrahepatic cccDNA levels following administration. mdpi.com Dose-fractionation studies in animal models would be necessary to determine the pharmacokinetic/pharmacodynamic driver (e.g., Cmax, AUC, or time over a threshold concentration) that correlates best with antiviral efficacy. frontiersin.org While Junceellolide C is recognized as a promising preclinical candidate, detailed reports of these specific in vivo pharmacodynamic studies are not currently available. mdpi.com

No Information Available for Junceellolide C, (+)-, (rel)-

Following a comprehensive search for scientific literature, no data or research findings were found regarding the histopathological and molecular biomarker analysis of the chemical compound Junceellolide C, (+)-, (rel)-.

As a result, the requested article focusing on the "" with a specific section on "5.3.3. Histopathological and Molecular Biomarker Analysis in Tissues" cannot be generated. The creation of a scientifically accurate and informative article as per the user's instructions is contingent on the availability of published research, which in this case, is absent.

There are no studies detailing the effects of Junceellolide C, (+)-, (rel)- on tissue structures (histopathology) or its influence on molecular biomarkers within tissues. Therefore, no data tables or detailed research findings can be provided.

To maintain scientific accuracy and adhere to the strict content requirements, the article cannot be written without the necessary foundational research.

Structure Activity Relationships Sar of Junceellolide C, + , Rel and Its Analogues

Identification of Essential Structural Features for Biological Activity

The biological activity of briarane diterpenoids, including Junceellolide C, is intrinsically linked to their complex molecular architecture. The core structural framework, a highly oxidized and halogenated briarane skeleton, is fundamental to their bioactivity. mdpi.commdpi.com

Key structural features identified as essential for the biological activities of Junceellolide C and its congeners include:

The Briarane Core: The foundational bicyclo[8.4.0]tetradecane ring system fused with a γ-lactone is a defining characteristic of this class of compounds. mdpi.comjst.go.jp This core scaffold provides the three-dimensional arrangement necessary for interaction with biological targets.

The 11,20-Epoxy Group: Many bioactive briaranes, including Junceellolide C, possess an 11,20-epoxy bridge. researchgate.netebi.ac.uk This feature contributes to the rigidity of the molecule. In related compounds like excavatolide B, the epoxy-γ-lactone moiety has been pinpointed as crucial for its specific covalent inhibition of the STING protein, highlighting the importance of this functional group. jst.go.jp

The 3(E),5(16)-Diene System: SAR studies have demonstrated that for Junceellolide C, the conjugated diene system at positions 3 and 5(16) is a critical determinant of its potent anti-Hepatitis B Virus (HBV) activity. medchemexpress.cn The conformation of this diene has been revised from an s-trans to an s-cis form based on spectroscopic analysis, which is significant for understanding its spatial arrangement and interaction with target molecules. jst.go.jp

Chlorine Substitution at C-6: The presence of a chlorine atom at the C-6 position is another feature that distinguishes Junceellolide C and contributes significantly to its anti-HBV potency. medchemexpress.cn Halogenation is a common feature among bioactive briaranes, with about two-thirds of the known compounds from the Junceella genus being halogenated. mdpi.com

The following table summarizes the essential structural motifs and their associated biological activities.

Table 1: Essential Structural Features for Bioactivity| Structural Feature | Biological Activity Contribution | Reference Compound(s) |

|---|---|---|

| Briarane Skeleton | Foundational for general bioactivity | General Briaranes |

| 11,20-Epoxy-γ-lactone | Anti-inflammatory activity; Covalent inhibition | Excavatolide B jst.go.jp |

| 3(E),5(16)-Diene | Anti-HBV activity | Junceellolide C medchemexpress.cn |

| C-6 Chlorine Atom | Potentiation of anti-HBV activity | Junceellolide C medchemexpress.cn |

Impact of Functional Group Modifications on Potency and Selectivity

Modifications of the functional groups attached to the briarane core can dramatically alter the potency and selectivity of these compounds. Research on various natural and semi-synthetic analogues has provided insights into how specific substituents influence their biological profiles.

Influence of Acyl Groups: The nature and position of acetyl groups impact bioactivity. For instance, studies on gemmacolides, which are structurally related to junceellolides, have shown that functional groups at positions C-2, C-12, C-13, and C-16 are important for their cytotoxic effects against A549 (human lung carcinoma) and MG63 (human osteosarcoma) cell lines. semanticscholar.org The replacement of an acetyl group at C-16 in Junceellolide M with a methoxy (B1213986) group to form Junceellolide O alters the compound's polarity and potentially its activity. mdpi.com

Role of the C-12 Functional Group: The substituent at the C-12 position appears to be a significant modulator of anti-inflammatory activity. A study comparing excavatolide F with other briaranes like briavioid C and briaexcavatin M, which were inactive, suggested that the functional group at C-12 is a key determinant for the reduction of inducible nitric oxide synthase (iNOS) release. jst.go.jp

Antifouling Activity: In the context of antifouling activity, specific functional groups are critical. For some briarane analogues, an isothiocyanate group and an equatorial chlorine atom were found to be directly involved in their function against larval settlement. sci-hub.se Junceellolide C itself has demonstrated significant antifouling properties, with a high therapeutic ratio (LC50/EC50 > 500), suggesting it can inhibit barnacle larval settlement at non-toxic concentrations. sci-hub.sesemanticscholar.org

The table below details the effects of specific functional group modifications.

Table 2: Impact of Functional Group Modifications| Position of Modification | Functional Group Change | Impact on Bioactivity | Reference Compound(s) |

|---|---|---|---|

| C-2, C-12, C-13, C-16 | Varied acyl groups | Modulates cytotoxicity | Gemmacolides AZ–BF semanticscholar.org |

| C-12 | Varied substituents | Influences anti-inflammatory activity | Excavatolide F jst.go.jp |

| C-16 | Acetyl vs. Methoxy | Alters compound properties | Junceellolide M vs. O mdpi.com |

| General | Isothiocyanate & Equatorial-Cl | Confers antifouling function | Fragilisinins sci-hub.se |

Rational Design and Synthesis of Bioactive Analogues and Derivatives

The structural complexity of Junceellolide C presents a significant synthetic challenge, but also an opportunity for the rational design of novel analogues with improved therapeutic properties. jst.go.jp The goal of such synthetic efforts is often to simplify the structure while retaining or enhancing bioactivity, or to create probes for identifying cellular targets. jst.go.jpnih.govrdd.edu.iq

Synthetic Strategies: Chemists have developed innovative routes to construct the core of briarane diterpenoids. For example, a concise synthesis of the stereotetrad core has been achieved, which establishes the critical C-1 quaternary and C-10 tertiary vicinal stereocenters with high diastereoselectivity. jst.go.jp Such synthetic advancements are crucial for producing sufficient quantities of these compounds for further study and for creating novel derivatives.

SAR-Guided Design: Structure-activity relationship studies are fundamental to the rational design process. mdpi.com By identifying the essential pharmacophores, researchers can design and synthesize focused libraries of analogues. For example, based on the SAR of excavatolide B, two distinct probes were prepared to successfully identify its direct cellular target, STING (Stimulator of Interferon Genes). jst.go.jp This demonstrates the power of using SAR data to develop chemical tools for biological investigation.

Antifouling Agents: The potent antifouling activity of Junceellolide C has spurred interest in developing environmentally benign antifouling agents. sci-hub.sesemanticscholar.org Synthetic analogues could be designed to optimize this activity while ensuring low toxicity.

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor governing the biological activity of natural products, as interactions with chiral biological macromolecules like enzymes and receptors are highly specific. libretexts.orgbiomedgrid.comsolubilityofthings.com In the briarane family, subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in bioactivity.

Configuration at C-17: A striking example of stereochemical influence is seen in the anti-osteoclastogenesis activity of praelolide (B1252942) and its 17-epimer, juncelactone B. Praelolide showed a 100% inhibitory effect at 10 µM, while juncelactone B, differing only in the stereochemistry at C-17, exhibited a mere 12.2% inhibition. jst.go.jp This strongly suggests that the configuration at C-17, specifically the presence of a β-oriented proton, is crucial for this activity. jst.go.jp

Configuration at C-9: In other related marine natural products, such as the omaezallenes, the configuration at C-9 has been shown to be vital for their biological activity. sci-hub.se

Epoxy Group Stereochemistry: The stereochemistry of the 11,20-epoxy group has also been a subject of investigation. The configuration of this group in juncenolide K was revised from 11α,20α to 11β,20β, a change that significantly alters the molecule's shape and could influence its biological profile. jst.go.jp

General Importance: The chirality of natural compounds is a pivotal aspect of their function. nih.gov Enzymes and receptors in biological systems are chiral and can differentiate between stereoisomers, leading to one enantiomer being active while the other is inactive or even detrimental. libretexts.org Therefore, the absolute configuration of the multiple stereocenters in Junceellolide C is integral to its specific biological activities.

The following table highlights key stereochemical features and their observed impact on bioactivity.

Table 3: Influence of Stereochemistry on Bioactivity| Stereochemical Feature | Impact on Biological Activity | Reference Compound(s) |

|---|---|---|

| Configuration at C-17 | Crucial for anti-osteoclastogenesis activity | Praelolide vs. Juncelactone B jst.go.jp |

| Configuration at C-9 | Vital for bioactivity | Omaezallenes sci-hub.se |

| 11,20-Epoxy Group Stereochemistry | Affects molecular shape and potential activity | Juncenolide K jst.go.jp |

Advanced Analytical Methodologies for Junceellolide C, + , Rel

Quantitative Analysis in Complex Matrices

Analyzing Junceellolide C within complex biological matrices, such as the crude extract of a gorgonian coral, requires highly sensitive and selective methods to distinguish it from a multitude of other related and unrelated metabolites. sci-hub.se

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of briarane diterpenoids from marine organism extracts. researchgate.net For quantitative purposes, HPLC is typically coupled with a high-sensitivity detector, most commonly a Diode Array Detector (DAD) or Mass Spectrometry (MS).

A typical quantitative HPLC method would involve a reverse-phase C18 column. The mobile phase would likely consist of a gradient system of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), optimized to achieve baseline separation of Junceellolide C from other co-eluting compounds, such as other junceellolide analogs (e.g., Junceellolide A, B, and D). jst.go.jpsci-hub.ru

Detection: A DAD can provide UV-Vis spectra, which aids in peak identification and purity assessment. For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is preferred. Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) allows for precise quantification even at very low concentrations by monitoring specific parent-to-daughter ion transitions unique to Junceellolide C. mdpi-res.com

| Parameter | Value/Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | ~220-230 nm |

| Ionization (MS) | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | [M+Na]⁺ ion monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of diterpenes. biomedpharmajournal.orgresearchgate.net However, due to the low volatility and thermal lability of highly oxygenated compounds like Junceellolide C, direct analysis is often challenging. Derivatization is typically required to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers (e.g., using BSTFA) or esters. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern. nih.gov This pattern serves as a chemical fingerprint for identification and quantification.

| Retention Time (min) | Key Mass Fragments (m/z) | Interpretation |

|---|---|---|

| 15.4 | [M]⁺, [M-CH₃]⁺, [M-OAc]⁺, [M-Si(CH₃)₃]⁺ | Molecular ion and losses of methyl, acetate (B1210297), and silyl groups |

Advanced NMR Techniques for Detailed Structural Confirmation

The definitive structure of a complex natural product like Junceellolide C is elucidated through a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments. escholarship.org While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, 2D NMR techniques are essential to piece together the full molecular architecture and relative stereochemistry.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing which protons are adjacent to each other. This is crucial for tracing out hydrocarbon chains and cyclic fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful technique for connecting the different spin systems identified by COSY, allowing for the assembly of the complete carbon skeleton and the placement of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, irrespective of their bonding. This is critical for determining the relative stereochemistry of the molecule by observing through-space interactions between protons on different parts of the stereochemically complex framework.

| Experiment | From Proton(s) | To Proton(s)/Carbon(s) | Structural Information Deduced |

|---|---|---|---|

| COSY | H-2 / H-3 | H-3 / H-4 | Connectivity within the cyclohexane (B81311) ring |

| HSQC | δH 5.60 (H-6) | δC 123.5 (C-6) | Direct assignment of the C-6 olefinic proton and carbon |

| HMBC | H₃-18 (methyl) | C-1, C-10, C-14 | Placement of the C-18 methyl group on the C-1 carbon |

| NOESY | H-9 | H-11 | Spatial proximity confirming the relative stereochemistry at these centers |

Chiral Analysis for Enantiomeric Purity Assessment

The "(+)-" in the compound's name indicates that the isolated natural product rotates plane-polarized light in the dextrorotatory direction. Natural products are often produced enantioselectively by enzymes. nih.gov Chiral analysis is employed to confirm that only one enantiomer is present and to determine the enantiomeric excess (ee).

The primary method for this is chiral HPLC . This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. chiralpedia.com This differential interaction leads to different retention times, allowing for their separation and quantification. For a naturally isolated compound like Junceellolide C, one would expect to see a single peak on a chiral column, confirming its high enantiomeric purity. If a synthetic route were to produce a racemic mixture, this method would show two peaks of equal area, which could then be separated.

Microscale Structural Elucidation from Limited Samples

Marine natural products are often isolated in very small quantities, sometimes only micrograms, after laborious purification from tons of source material. nih.gov This necessitates specialized microscale analytical techniques.

Cryoprobe/Microprobe NMR: Modern NMR spectrometers can be equipped with cryogenically cooled probes (cryoprobes) or microprobes that dramatically increase sensitivity (S/N ratio) by reducing thermal noise. researchgate.net This allows for the acquisition of complete 2D NMR datasets on samples at the nanomole scale, which was previously impossible. nih.gov This technology is vital for characterizing rare compounds like Junceellolide C, which may be minor constituents of an extract. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule from a minuscule amount of sample. jst.go.jp

Micro-crystal Electron Diffraction (MicroED): For compounds that are difficult to crystallize to a size suitable for X-ray crystallography, MicroED has emerged as a powerful alternative. It can determine the three-dimensional atomic structure from nanocrystals, providing unambiguous structural and stereochemical information from a sub-microgram sample.

These microscale methods are synergistic, combining to allow chemists to confidently elucidate complex structures like Junceellolide C even when faced with extreme sample limitations. nih.gov

Ecological and Biogeographical Significance of Junceellolide C, + , Rel

Ecological Role in Marine Ecosystems

The production of secondary metabolites like Junceellolide C is a crucial strategy for marine invertebrates, which have evolved sophisticated chemical defense systems to thrive in competitive environments. semanticscholar.orgmdpi.com These compounds play a vital role in mediating interactions with other organisms, including deterring predators and preventing the settlement of fouling organisms.

Chemical Defense Against Predation

While direct studies on the antifeedant properties of Junceellolide C against specific predators are not extensively documented, the broader family of briarane diterpenoids is known for its defensive capabilities. researchgate.netnih.gov Organisms that produce or acquire these compounds can render themselves unpalatable to predators. nih.govnih.gov The presence of such chemical defenses can influence the feeding behavior of predators and shape the structure of marine communities.

Chemical Defense Against Biofouling

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on submerged surfaces, poses a significant challenge for marine organisms and maritime industries. semanticscholar.orgresearchgate.net Many marine invertebrates have developed natural antifouling defenses to keep their surfaces clean. mdpi.com

The development of new, environmentally friendly antifouling technologies is a major area of research, driven by the need to replace toxic antifouling paints. semanticscholar.orgmdpi.com Natural compounds like Junceellolide C offer promising leads for the development of such technologies. mdpi.comabregistry.ag

Distribution and Abundance of Dichotella gemmacea and other Briarane-Producing Organisms

The primary source of Junceellolide C is the gorgonian octocoral Dichotella gemmacea. nih.govebi.ac.uk Understanding the distribution and abundance of this and other briarane-producing organisms is crucial for appreciating the biogeography of these important natural products.

Dichotella gemmacea, commonly known as the sea whip, is found in the Indo-West Pacific Ocean. saltcorner.com It typically inhabits deeper coastal areas and is often found in turbid waters. saltcorner.com Studies have documented its presence in various locations, including the South China Sea and the waters around Australia. museum.wa.gov.aumdpi.comala.org.auutas.edu.au In some reef ecosystems, D. gemmacea can be a significant component of the benthic community. For instance, at certain sites, it has been recorded as making up a substantial percentage of the host species cover for other organisms. nus.edu.sg

Briarane diterpenoids are not exclusive to Dichotella gemmacea. They have been isolated from a variety of marine organisms, primarily within the subclass Octocorallia. royalsocietypublishing.orgclockss.org The families Briareidae, Ellisellidae, and others are known to be rich sources of these compounds. royalsocietypublishing.orgresearchgate.net The genus Junceella is another significant producer of briaranes, with several species yielding a diverse array of these diterpenoids. nih.govnih.govnih.gov The geographical distribution of these organisms spans tropical and subtropical reefs worldwide, making briaranes a globally distributed class of marine natural products. royalsocietypublishing.org

The abundance of Dichotella gemmacea and other gorgonians can influence the local ecology. For example, their branching structure provides a habitat for various marine species, such as the large whipcoral goby, Bryaninops amplus. nus.edu.sgwikipedia.org The presence and density of these gobies can be positively associated with the abundance and size of their gorgonian hosts. wikipedia.org

Factors Influencing Natural Product Production in Source Organisms

The production of secondary metabolites like Junceellolide C in marine organisms is not constant and can be influenced by a variety of biotic and abiotic factors. These environmental stressors can trigger changes in the chemical profile of the organism, potentially as an adaptive response.

While specific research on the environmental factors directly influencing Junceellolide C production is limited, general principles governing natural product synthesis in marine invertebrates offer valuable insights. These factors can include:

Predation Pressure: Increased predation risk can lead to an upregulation in the production of chemical defenses.

Competition: Interactions with other sessile organisms for space and resources can stimulate the production of allelopathic compounds.

Pathogen Infection: The presence of pathogens can trigger the synthesis of antimicrobial compounds.

Physical Factors: Changes in temperature, salinity, light availability, and water quality can all impact the metabolic processes of the source organism, including the biosynthesis of secondary metabolites.

Associated Microorganisms: The microbial communities living in symbiosis with marine invertebrates, such as fungi and bacteria, can also play a role in the production of bioactive compounds. mdpi.comnih.govnih.gov Recent studies have shown that the gorgonian Dichotella gemmacea hosts a diverse fungal community, which may contribute to its chemical diversity. mdpi.comnih.gov

Conservation Implications for Marine Bioprospecting

The discovery of potent bioactive compounds like Junceellolide C underscores the immense potential of marine biodiversity for pharmaceutical and biotechnological applications. mdpi.comaquaculturemag.com This has fueled interest in marine bioprospecting, the exploration of marine bioresources for commercially valuable products. nih.govscielo.br However, this practice also raises important conservation concerns. nih.gov

The collection of marine organisms for drug discovery must be conducted sustainably to avoid depleting natural populations. aquaculturemag.comnih.gov While initial collections for screening purposes are often small, the demand for larger quantities of a promising compound for further research and development can pose a threat, particularly to rare or geographically restricted species. nih.gov

To mitigate these risks, several strategies are being employed:

Sustainable Harvesting Practices: Implementing collection protocols that minimize environmental impact and ensure the long-term viability of the source organism's population. nih.gov

Aquaculture: Cultivating the source organism, such as Dichotella gemmacea, in controlled environments can provide a sustainable and reliable supply of the desired compound without impacting wild populations. nih.govaquaculturemag.com

Chemical Synthesis: Once the chemical structure of a compound is elucidated, laboratory synthesis can offer an alternative to wild harvesting. researchgate.net

Biotechnology: Utilizing genetic engineering and synthetic biology approaches to produce the compound in microbial hosts. researchgate.net

The legal and ethical frameworks surrounding bioprospecting, such as the Convention on Biological Diversity and the Nagoya Protocol, aim to ensure the fair and equitable sharing of benefits arising from the utilization of genetic resources and to promote the conservation of biodiversity. aquaculturemag.comnih.gov As the search for novel marine natural products continues, it is imperative that these efforts are balanced with a strong commitment to the conservation of the marine ecosystems that produce them. mdpi.com

Future Research Directions and Translational Potential

Exploration of Novel Bioactivities and Therapeutic Applications

The initial discovery of junceellolides has revealed their potential as anti-inflammatory agents, with some analogues showing inhibitory effects on human neutrophil elastase release. nih.gov However, the full spectrum of biological activities for (+)-(rel)-Junceellolide C remains largely unexplored. Future research should prioritize comprehensive screening to identify novel bioactivities.

Key Research Areas:

Expanded Anti-inflammatory Studies: Beyond elastase inhibition, investigations into other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX), are warranted.

Antiproliferative and Cytotoxic Activity: Many marine natural products exhibit potent anticancer properties. Screening (+)-(rel)-Junceellolide C and its derivatives against a panel of cancer cell lines could uncover potential as a lead compound for oncology applications.

Neuroprotective Effects: The intricate structures of diterpenoids may allow them to interact with neurological targets. Studies to assess neuroprotective, anti-neuroinflammatory, or even analgesic properties could open new therapeutic avenues.

Antimicrobial and Antiviral Properties: The unique chemical architectures of marine compounds often confer antimicrobial activity. Testing against a range of pathogenic bacteria, fungi, and viruses is a logical step.

Table 1: Potential Therapeutic Applications for Future Investigation

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Inflammatory Disorders | Neutrophil elastase, COX-2, iNOS, Pro-inflammatory cytokines | Initial findings for related compounds. nih.govresearchgate.net |

| Oncology | Various cancer cell lines and signaling pathways | Common activity for marine natural products. |

| Neurodegenerative Diseases | Targets related to neuroinflammation and oxidative stress | Complex structures may interact with neurological pathways. |

| Infectious Diseases | Bacterial, fungal, and viral proteins | Unique chemical scaffolds often possess antimicrobial activity. mdpi.com |

Development of Chemoenzymatic or Biotechnological Production Methods

A significant hurdle in the development of marine natural products is the "supply problem," where the natural source yields only minute quantities of the desired compound. nih.govfrontiersin.org Relying on harvesting wild gorgonian corals is unsustainable and ecologically damaging. Therefore, the development of alternative production methods is critical.

Chemoenzymatic Synthesis: This approach combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. nih.govrsc.org Enzymes could be used for specific transformations on a chemically synthesized core structure of (+)-(rel)-Junceellolide C, potentially leading to more efficient and stereoselective routes.

Biotechnological Production: Advances in synthetic biology and microbial engineering offer the possibility of transferring the biosynthetic gene clusters responsible for junceellolide production into a host microorganism, such as E. coli or yeast. nih.govucsd.edu This would allow for scalable and sustainable production through fermentation. Identifying and characterizing the specific biosynthetic pathway for junceellolides is a crucial first step in this endeavor.

Optimization of Synthetic Routes for Scalable Production

While total synthesis of complex natural products is a significant achievement, these routes are often lengthy and low-yielding, making them unsuitable for large-scale production. acs.org Future research must focus on optimizing the synthetic pathway to (+)-(rel)-Junceellolide C.

Strategies for Optimization:

Novel Catalytic Methods: Employing modern catalytic reactions can reduce the number of steps, improve stereoselectivity, and minimize the use of toxic reagents.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Advanced Preclinical Development of Lead Compounds

Once a promising bioactivity is identified and a sustainable production method is established, rigorous preclinical development is necessary. This involves a series of studies to evaluate the compound's potential as a drug candidate.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of (+)-(rel)-Junceellolide C with systematic modifications to its chemical structure will help identify the key pharmacophores responsible for its biological activity and guide the design of more potent and selective compounds. chemrxiv.orgchemrxiv.org

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential to understand their behavior in a biological system.

In Vivo Efficacy Studies: Testing the most promising analogues in relevant animal models of disease will be crucial to validate their therapeutic potential.

Table 2: Key Parameters in Preclinical Development

| Development Stage | Key Objectives | Example Methodologies |

|---|---|---|

| Lead Identification | Identify key structural features for activity. | Synthesis of analogues, in vitro bioassays. |

| Lead Optimization | Improve potency, selectivity, and drug-like properties. | Medicinal chemistry, computational modeling. chemrxiv.org |

| Pharmacokinetics | Characterize ADME profile. | Cell-based assays, animal studies. |

| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism. | Disease-specific animal models. |

Investigation of Multi-Targeting Mechanisms for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation often involve multiple biological pathways. nih.govnih.gov Drugs that act on a single target may have limited efficacy or be prone to the development of resistance. The complex, three-dimensional structure of natural products like (+)-(rel)-Junceellolide C makes them well-suited to interact with multiple protein targets.

Future research could explore the possibility that (+)-(rel)-Junceellolide C or its derivatives act as multi-target agents. umn.edu This "skeleton key" approach could offer a more holistic therapeutic effect. nih.gov Techniques such as proteomics and chemogenomics could be employed to identify the various cellular targets of these compounds, potentially revealing novel mechanisms of action and providing a rationale for their use in complex, multifactorial diseases. researchgate.net

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of Junceellolide C?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY, HSQC, and HMBC) to map carbon-hydrogen frameworks. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Purity assessment leverages reversed-phase HPLC with UV/Vis or mass detection, calibrated against authenticated standards. X-ray crystallography is critical for absolute stereochemical confirmation. Researchers should cross-validate data with existing literature and ensure instrument calibration to minimize artifacts .

Q. What synthetic strategies are documented for Junceellolide C, and how can stereochemical fidelity be maintained?

- Methodological Answer : Total synthesis often employs modular approaches, such as ring-closing metathesis or stereoselective aldol reactions. Key steps include protecting group strategies for hydroxyl or carbonyl functionalities and chiral auxiliaries/enantioselective catalysis to preserve the (+)-configuration. Researchers should document reaction conditions (temperature, solvent, catalyst loading) and use chiral HPLC or optical rotation comparisons to verify stereochemical outcomes. Replicating published protocols with minor modifications (e.g., solvent polarity) can optimize yields .

Q. How should in vitro biological activity assays be designed to evaluate Junceellolide C’s pharmacological potential?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, anti-inflammatory) with positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC50/EC50 calculations). Ensure cell line validation (e.g., ATCC certification) and replicate experiments ≥3 times. Include solvent controls (e.g., DMSO) to rule out vehicle effects. For enzyme inhibition studies, employ kinetic assays (e.g., fluorescence-based) with Michaelis-Menten analysis to determine inhibition constants (Ki) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for Junceellolide C across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis to identify variables such as cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or compound solubility. Reproduce conflicting studies under standardized conditions, using a centralized sample of Junceellolide C to eliminate batch variability. Apply statistical tests (e.g., ANOVA with post-hoc Tukey tests) to assess significance. Transparently report all experimental parameters in line with FAIR data principles .

Q. What computational strategies are effective in predicting Junceellolide C’s target interactions and pharmacokinetic properties?